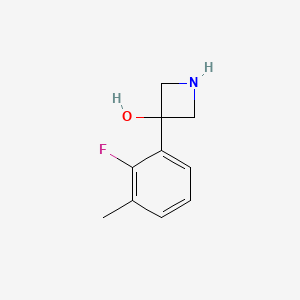
(S)-2-Amino-1-((S)-3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-1-((S)-3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a bromine atom and an amino group, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-1-((S)-3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Bromination: The pyrrolidine ring is then brominated using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Amino Group Introduction: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the brominated pyrrolidine ring.
Chiral Center Formation: The chiral centers are established through asymmetric synthesis, often using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Bromination: Utilizing continuous flow reactors for efficient and controlled bromination.
Automated Asymmetric Synthesis:
Purification: Advanced purification techniques such as chromatography and crystallization to obtain the final product with high enantiomeric excess.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming oximes or nitroso derivatives.
Reduction: Reduction reactions can target the bromine atom, leading to the formation of the corresponding de-brominated pyrrolidine derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as thiols, amines, or alcohols, resulting in a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles like sodium thiolate (NaSR), primary amines (RNH₂), or alcohols (ROH) under mild heating.
Major Products:
Oxidation Products: Oximes, nitroso derivatives.
Reduction Products: De-brominated pyrrolidine derivatives.
Substitution Products: Thiol, amine, or alcohol-substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-2-Amino-1-((S)-3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and chiral intermediates.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development targeting neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in asymmetric synthesis.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-((S)-3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission, potentially affecting synaptic function and signaling.
Comparison with Similar Compounds
- (S)-2-Amino-1-((S)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one
- (S)-2-Amino-1-((S)-3-fluoro-pyrrolidin-1-yl)-3-methyl-butan-1-one
- (S)-2-Amino-1-((S)-3-iodo-pyrrolidin-1-yl)-3-methyl-butan-1-one
Comparison:
- Uniqueness: The bromine atom in (S)-2-Amino-1-((S)-3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one provides distinct reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties influence the compound’s chemical behavior and interactions.
- Reactivity: The bromine-substituted compound may exhibit different reactivity patterns in substitution and elimination reactions compared to its halogen analogs.
- Applications: While all these compounds can serve as intermediates in organic synthesis, the specific properties of the bromine derivative may make it more suitable for certain applications, such as in medicinal chemistry for developing bromine-containing pharmaceuticals.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H17BrN2O |
|---|---|
Molecular Weight |
249.15 g/mol |
IUPAC Name |
(2S)-2-amino-1-[(3S)-3-bromopyrrolidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C9H17BrN2O/c1-6(2)8(11)9(13)12-4-3-7(10)5-12/h6-8H,3-5,11H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
QUVORXWIPABCAI-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC[C@@H](C1)Br)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


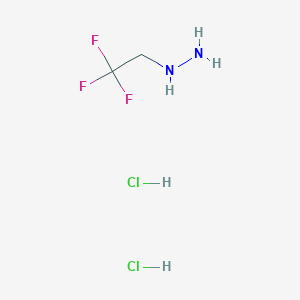
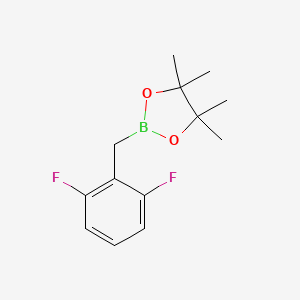
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11754577.png)
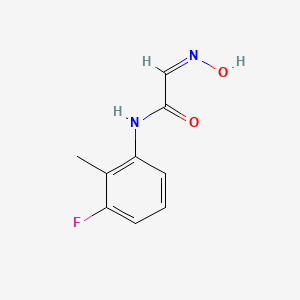
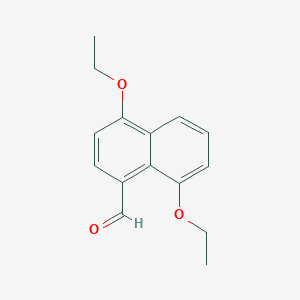
![tert-butyl N-[(2E)-2-(4-fluoro-3-methylphenyl)-2-hydroxyiminoethyl]carbamate](/img/structure/B11754589.png)
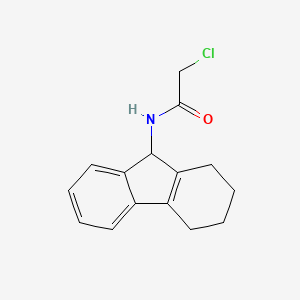
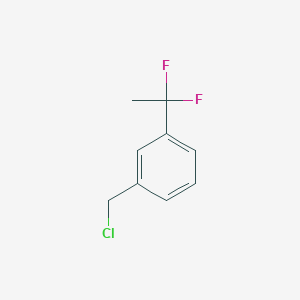
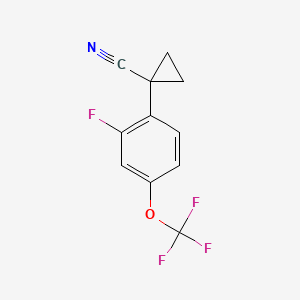
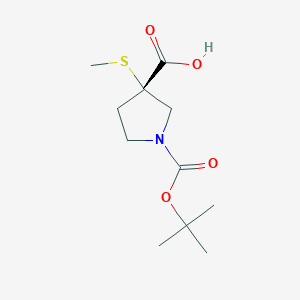
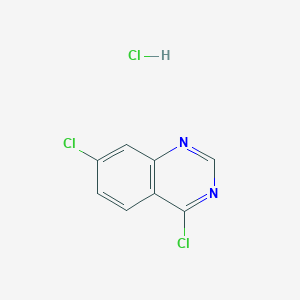
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11754633.png)
![6-Oxabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B11754640.png)
